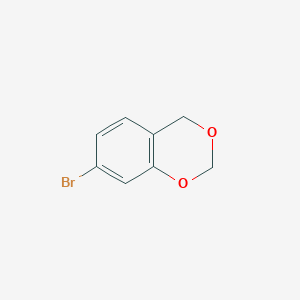

7-bromo-4H-1,3-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4H-1,3-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGBTFFUNSJJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428711 | |

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499770-95-5 | |

| Record name | 7-bromo-4H-1,3-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly accessible literature. Therefore, some information, particularly regarding experimental protocols and certain physical properties, is extrapolated from data on closely related compounds, such as the 6-bromo isomer, and should be considered hypothetical. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets.

Core Chemical Properties

This compound is a halogenated derivative of the heterocyclic compound 4H-1,3-benzodioxine. While specific, experimentally determined quantitative data for the 7-bromo isomer is scarce, the fundamental properties can be summarized. For comparative purposes, the known properties of the isomeric 6-bromo-4H-1,3-benzodioxine are provided.

Table 1: Physicochemical Properties of Bromo-4H-1,3-benzodioxine Isomers

| Property | This compound | 6-bromo-4H-1,3-benzodioxine (for comparison) |

| CAS Number | 499770-95-5[1][2] | 90050-61-6 |

| Molecular Formula | C₈H₇BrO₂ | C₈H₇BrO₂[3] |

| Molecular Weight | 215.04 g/mol [1] | 215.04 g/mol [3] |

| Melting Point | Data not available | 43-47 °C[3] |

| Boiling Point | Data not available | 80-90 °C at 0.13 mbar[3] |

| Solubility | Data not available | Data not available |

| Appearance | Data not available | Crystalline solid[3] |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be designed based on the established synthesis of the 6-bromo isomer and general methodologies for the preparation of substituted benzodioxanes.

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde.[3] A similar strategy, substituting 4-bromophenol with 3-bromophenol, is a logical approach for the synthesis of the 7-bromo isomer.

Proposed Synthesis of this compound

The proposed reaction involves the electrophilic aromatic substitution of 3-bromophenol with formaldehyde (from paraformaldehyde) to form a hydroxymethyl intermediate, which then undergoes intramolecular cyclization to yield the benzodioxine ring.

Reaction Scheme:

3-Bromophenol + Paraformaldehyde --(H⁺)--> this compound

Hypothetical Experimental Protocol

Materials:

-

3-Bromophenol (reactant)

-

Paraformaldehyde (reactant)

-

Glacial Acetic Acid (solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (extraction solvent)

-

Sodium Hydroxide (for neutralization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Hexane (for recrystallization)

-

Diisopropyl ether (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (2.0-3.0 eq) in glacial acetic acid.

-

Acid Catalysis: Cool the mixture in an ice bath to 0-5 °C. Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with toluene (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a mixture of hexane and diisopropyl ether to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the bromo-substituted aromatic ring. The bromine atom serves as a versatile functional handle for a variety of organic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions would allow for the introduction of diverse substituents at the 7-position, enabling the synthesis of a library of derivatives.

The benzodioxane scaffold is a common motif in many biologically active compounds. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and potential logical relationships for the application of this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical relationships for the potential applications of this compound.

References

An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine (CAS 499770-95-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the 4H-1,3-benzodioxine scaffold. The benzodioxine core is present in a variety of biologically active molecules, suggesting that derivatives such as this compound could be of interest in medicinal chemistry and drug discovery.[1] The introduction of a bromine atom onto the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive overview of the predicted synthesis, and physicochemical properties of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 499770-95-5 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Predicted Appearance | Crystalline solid |

Synthesis

The synthesis of this compound can be predicted by adapting the known synthesis of its isomer, 6-bromo-4H-1,3-benzodioxine.[2] The proposed synthetic route involves the reaction of 3-bromophenol with paraformaldehyde in the presence of an acid catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Predictive)

This protocol is adapted from the synthesis of 6-bromo-4H-1,3-benzodioxine.[2]

Materials:

-

3-Bromophenol

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Toluene

-

Diisopropyl ether

-

Hexane

Procedure:

-

In a suitable reaction vessel, dissolve 3-bromophenol (1.0 eq) and paraformaldehyde (5.0 eq) in glacial acetic acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 120 hours.

-

After the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide.

-

Filter the resulting precipitate and dissolve it in toluene.

-

Dry the organic phase by azeotropic distillation.

-

Filter the hot solution to remove any formaldehyde polymers.

-

Evaporate the toluene under reduced pressure.

-

Purify the residue by distillation under reduced pressure to obtain this compound.

-

The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane.

Predicted Spectral Data

The following spectral data are predicted based on the known data for 6-bromo-4H-1,3-benzodioxine and general spectroscopic principles.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.00 | m | 2H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| 5.24 | s | 2H | -OCH₂O- |

| 4.88 | s | 2H | Ar-CH₂- |

Table 3: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-148 | Ar-C (quaternary) |

| ~130-128 | Ar-CH |

| ~125-123 | Ar-CH |

| ~122-120 | Ar-C-Br |

| ~118-116 | Ar-CH |

| ~115-113 | Ar-C (quaternary) |

| ~94 | -OCH₂O- |

| ~65 | Ar-CH₂- |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2).

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Assignment |

| 214/216 | [M]⁺ (Molecular ion) |

| 185/187 | [M - CHO]⁺ |

| 134 | [M - Br]⁺ |

| 106 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1200 | C-O-C stretch (asymmetric) |

| 1100-1000 | C-O-C stretch (symmetric) |

| 700-500 | C-Br stretch |

Potential Biological Applications

While no specific biological activities have been reported for this compound, the broader class of benzodioxine derivatives has shown a range of biological activities.[1] These include potential applications as:

-

Antimicrobial agents

-

Antioxidants

-

Enzyme inhibitors

Further research is required to determine if this compound exhibits any of these or other biological activities. A general workflow for the preliminary biological evaluation of this compound is proposed below.

References

An In-depth Technical Guide to the Structure Elucidation of 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 7-bromo-4H-1,3-benzodioxine (CAS No. 499770-95-5). Due to the limited availability of direct experimental data for this specific isomer, this document combines confirmed molecular details with predicted spectroscopic data and an adapted synthetic protocol based on a closely related isomer. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the characterization of this halogenated benzodioxane derivative.

Introduction

Benzodioxane and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom to the aromatic ring of the 4H-1,3-benzodioxine scaffold can significantly influence its physicochemical properties and biological efficacy. This guide focuses on the 7-bromo isomer, providing a structured approach to its characterization.

Chemical Structure and Properties

The foundational step in the elucidation of any chemical entity is the confirmation of its structure and fundamental properties.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 499770-95-5 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is paramount for the unambiguous determination of a molecule's structure. In the absence of direct experimental spectra for this compound, the following sections provide predicted data based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to reveal the substitution pattern on the aromatic ring and the chemical environment of the dioxine ring protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.1-7.3 | d | ~8.5 |

| H-6 | ~7.0-7.2 | dd | ~8.5, ~2.0 |

| H-8 | ~6.8-7.0 | d | ~2.0 |

| O-CH₂-O | ~5.3-5.5 | s | - |

| Ar-CH₂-O | ~4.9-5.1 | s | - |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4a | ~145-150 |

| C-8a | ~140-145 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~115-120 (C-Br) |

| C-8 | ~110-115 |

| O-CH₂-O | ~90-95 |

| Ar-CH₂-O | ~65-70 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion |

| 214/216 | [M]⁺ |

| 185/187 | [M - CHO]⁺ |

| 135 | [M - Br]⁺ |

| 107 | [M - Br - CO]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1000 | C-O (ether) stretch |

| 800-600 | C-Br stretch |

Experimental Protocols

Proposed Synthesis of this compound

Figure 2: Proposed synthetic workflow for this compound.

Detailed Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromophenol in a suitable solvent such as glacial acetic acid.

-

Addition of Reagents: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). To this mixture, add paraformaldehyde.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 0-25 °C) for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

Work-up: The reaction is quenched by the addition of water and neutralized with a base (e.g., sodium hydroxide). The crude product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is evaporated. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Benzodioxane derivatives have been reported to exhibit a range of biological activities, including acting as antagonists for various receptors. While the specific activity of this compound is not well-documented, it can be hypothesized to interact with signaling pathways commonly modulated by this class of compounds, such as adrenergic or serotonergic pathways.

Figure 3: A representative signaling pathway potentially modulated by this compound.

This diagram illustrates a hypothetical mechanism where the compound acts as an antagonist at a G-protein coupled receptor, leading to the inhibition of downstream signaling events. Further experimental validation is required to confirm such activity.

Conclusion

The structural elucidation of this compound relies on a combination of confirmed molecular properties and predictive spectroscopic analysis. This guide provides a foundational framework for researchers, offering expected analytical data and a viable synthetic strategy. Future experimental work is necessary to validate the predicted data and to explore the potential biological activities of this compound, which may hold promise for the development of novel therapeutic agents.

References

An In-depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4H-1,3-benzodioxine, a halogenated derivative of the benzodioxine heterocyclic scaffold. While specific experimental data for the 7-bromo isomer is limited in publicly accessible literature, this guide consolidates available information and presents data from its closely related isomer, 6-bromo-4H-1,3-benzodioxine, as a predictive reference. The document covers the core physicochemical properties, a probable synthetic route, and a discussion of the potential biological activities of this class of compounds, aiming to facilitate further research and application in medicinal chemistry and drug development.

Core Compound Properties

This compound is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,3-dioxine ring, with a bromine substituent at the 7th position.

Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while the molecular weight and formula are specific to the 7-bromo isomer, the experimental data for boiling point and melting point are derived from its isomer, 6-bromo-4H-1,3-benzodioxine, due to a lack of specific data for the target compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| CAS Number | 499770-95-5 | [1][2][3][4] |

| Boiling Point (for 6-bromo isomer) | 80°-90° C at 0.13 mbar | [5] |

| Melting Point (for 6-bromo isomer) | 43°-47° C | [5] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a condensation reaction between 3-bromophenol and paraformaldehyde in the presence of acetic acid and sulfuric acid.

References

An In-Depth Technical Guide to 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-4H-1,3-benzodioxine is a halogenated derivative of the benzodioxine heterocyclic scaffold. The benzodioxane ring system, a fusion of a benzene and a dioxane ring, is a recognized pharmacophore present in a variety of biologically active compounds.[1] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol for a closely related analogue, and a summary of the known biological activities of the broader benzodioxane class, offering insights for its potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound is This compound .[5] Key identifying information and its physicochemical properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 499770-95-5 | [5] |

| Molecular Formula | C₈H₇BrO₂ | [5] |

| Molecular Weight | 215.04 g/mol | [5] |

| Canonical SMILES | C1OC2=CC(=C(C=C2)Br)OC1 | |

| InChI Key | InChIKey=YFBPWJLVJHRDSH-UHFFFAOYSA-N |

Synthesis and Characterization

Experimental Protocol: Synthesis of 6-bromo-4H-1,3-benzodioxine[6]

Materials:

-

4-bromophenol

-

Paraformaldehyde

-

Acetic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide

-

Toluene

-

Diisopropyl ether

-

Hexane

Procedure:

-

A mixture of 4-bromophenol (1 kg, 5.78 moles), paraformaldehyde (870 g, 28.9 moles), and acetic acid (3.8 L) is prepared in a suitable reaction vessel.

-

Concentrated sulfuric acid (654 ml) is added cautiously to the mixture.

-

The reaction is maintained at 0°C for 120 hours.

-

After the reaction period, the mixture is neutralized with a solution of sodium hydroxide (1350 g in 13 L of water).

-

The resulting precipitate is collected by filtration.

-

The crude product is dissolved in toluene (7 L).

-

The organic phase is dried by azeotropic distillation to remove water.

-

The hot solution is filtered to remove any polymeric byproducts of formaldehyde.

-

The toluene is removed by evaporation under reduced pressure.

-

The residue is purified by distillation under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).

-

The product can be further purified by crystallization from a mixture of diisopropyl ether and hexane to yield 6-bromo-4H-1,3-benzodioxine (933 g, 75% yield) with a melting point of 43°-47° C.

Spectroscopic Data for 6-bromo-4H-1,3-benzodioxine

The following table summarizes the reported ¹H NMR data for the synthesized 6-bromo-4H-1,3-benzodioxine.[6] This data can be used as a reference for the characterization of the 7-bromo isomer, where a different substitution pattern on the aromatic ring would be expected.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.88 | s | 2H | Ar-CH₂ |

| 5.24 | s | 2H | -O-CH₂-O- |

| 6.39 | d (J=8.7 Hz) | 1H | ArH |

| 7.13 | m | 1H | ArH |

| 7.31 | dd (J=8.7, 2.4 Hz) | 1H | ArH |

Note: NMR spectra were recorded in CDCl₃.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in publicly available literature, the benzodioxane scaffold is a well-established pharmacophore with a broad range of biological activities.[1] This suggests that this compound could be a valuable candidate for screening in various drug discovery programs.

Known Biological Activities of Benzodioxane Derivatives

-

Anti-inflammatory Activity: Certain benzodioxine derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.[2][7]

-

Antimicrobial Activity: The benzodioxane nucleus is present in compounds exhibiting antibacterial and antifungal activities.[3]

-

Anticancer Activity: Various derivatives of benzodioxole and benzodioxane have been investigated for their cytotoxic effects against different cancer cell lines.[1][4] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis.[1]

-

Enzyme Inhibition: Substituted benzoxazinones, structurally related to benzodioxinones, have been identified as inhibitors of enzymes such as Cathepsin G, indicating a potential role in modulating enzymatic pathways.

Workflow and Logical Diagrams

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated 4H-1,3-benzodioxine, based on the provided protocol.

Logical Diagram for Biological Activity Screening

Given the known activities of the benzodioxane class, a logical approach to screening this compound for biological activity is proposed below.

Conclusion

This compound represents a chemical entity of interest within the broader class of biologically active benzodioxanes. While specific experimental and biological data for this particular isomer are not extensively documented, the established synthetic routes and the known pharmacological profile of related compounds provide a strong foundation for its further investigation. The synthesis protocol for the 6-bromo isomer offers a clear pathway for its preparation, and the diverse biological activities associated with the benzodioxane scaffold highlight its potential as a lead compound in drug discovery efforts targeting inflammatory, infectious, and oncological diseases. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

- 1. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 6. 6-BROMO-4H-1,3-BENZODIOXINE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Bromo-Substituted 4H-1,3-Benzodioxines

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, with a specific focus on the experimental protocol for 6-bromo-4H-1,3-benzodioxine as a representative example. Due to a lack of specific literature on the discovery and biological activity of 7-bromo-4H-1,3-benzodioxine, this guide leverages available data on a closely related isomer to provide practical, actionable insights for researchers in the field.

Introduction

Benzodioxane scaffolds are prevalent in a variety of natural and synthetic compounds demonstrating significant medicinal importance. Derivatives of 1,3-benzodioxane, in particular, serve as crucial intermediates in organic synthesis and are being explored for various therapeutic applications.[1] This guide focuses on the synthesis of bromo-substituted 4H-1,3-benzodioxines, providing a detailed experimental protocol and characterization data.

Synthesis of 6-bromo-4H-1,3-benzodioxine

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through the reaction of 4-bromophenol with paraformaldehyde in the presence of acetic acid and sulfuric acid.[2]

Experimental Protocol:

The following protocol is adapted from the documented synthesis of 6-bromo-4H-1,3-benzodioxine[2]:

-

Reaction Setup: In a suitable reaction vessel, combine 3.8 liters of acetic acid, 654 ml of concentrated sulfuric acid, 1 kg (5.78 moles) of 4-bromophenol, and 870 g (28.9 moles) of paraformaldehyde.

-

Reaction Conditions: Maintain the reaction mixture at 0°C for a duration of 120 hours.

-

Neutralization: After the reaction period, neutralize the mixture with a solution containing 1350 g of sodium hydroxide dissolved in 13 liters of water. This will result in the formation of a precipitate.

-

Extraction and Drying: Filter the precipitate and dissolve it in 7 liters of toluene. Dry the organic phase via azeotropic distillation.

-

Purification: Filter the hot solution to remove any formaldehyde polymers and then evaporate the solvent under reduced pressure. The resulting residue is then distilled under reduced pressure to yield the final product.

-

Crystallization: The purified product can be crystallized by stirring in a mixture of diisopropyl ether and hexane.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Yield | 75% | [2] |

| Boiling Point | 80°-90° C at 0.13 mbar | [2] |

| Melting Point | 43°-47° C | [2] |

| Molecular Formula | C8H7BrO2 | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

NMR Data (CDCl3): [2]

-

δ 4.88 (2H, s, Ar--CH2)

-

δ 5.24 (2H, s, --OCH2 O--)

-

δ 6.39 (1H, d, J=8.7 Hz, ArH)

-

δ 7.13 (1H, m, ArH)

-

δ 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH)

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.

Caption: Synthesis workflow for 6-bromo-4H-1,3-benzodioxine.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the biological activities or associated signaling pathways for this compound. However, the broader class of benzodioxane derivatives has been investigated for a range of biological activities, including anti-inflammatory, and as α-adrenergic blocking agents. Further research is required to elucidate the specific biological profile of bromo-substituted 4H-1,3-benzodioxines.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of bromo-substituted 4H-1,3-benzodioxines, using the well-documented protocol for the 6-bromo isomer as a primary example. The provided experimental details and characterization data offer a solid foundation for researchers interested in the synthesis and exploration of this class of compounds. Future studies are warranted to investigate the potential biological activities and therapeutic applications of these molecules.

References

physical and chemical characteristics of 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and extrapolated characteristics of 7-bromo-4H-1,3-benzodioxine. It is important to note that specific experimental data for this particular isomer is limited in publicly available scientific literature. Much of the detailed experimental data and protocols are based on the closely related and well-documented isomer, 6-bromo-4H-1,3-benzodioxine. All such instances are clearly indicated.

Introduction

This compound is a halogenated aromatic ether belonging to the benzodioxine class of compounds. The benzodioxine scaffold is of interest in medicinal and agricultural chemistry due to its presence in various biologically active molecules. This guide summarizes the available physical, chemical, and safety information for this compound and provides a detailed, albeit adapted, experimental protocol for its synthesis.

Chemical and Physical Characteristics

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 499770-95-5 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| Physical Form | Expected to be a crystalline solid | [2] |

| Melting Point | 43-47 °C (for 6-bromo isomer) | [3] |

| Boiling Point | 80-90 °C at 0.13 mbar (for 6-bromo isomer) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as toluene, chloroform, and ethers. | [3] |

Spectroscopic Data

No specific spectral data has been published for this compound. The following ¹H NMR data for the 6-bromo isomer is provided for reference. The chemical shifts for the 7-bromo isomer are expected to be similar, with predictable changes in the splitting patterns of the aromatic protons due to the different substitution pattern.

¹H NMR Data for 6-bromo-4H-1,3-benzodioxine (in CDCl₃): [3]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 4.88 ppm | s | 2H | Ar-CH₂ |

| 5.24 ppm | s | 2H | -O-CH₂-O- |

| 6.39 ppm | d, J=8.7 Hz | 1H | Ar-H |

| 7.13 ppm | m | 1H | Ar-H |

| 7.31 ppm | dd, J=8.7, 2.4 Hz | 1H | Ar-H |

Experimental Protocols

Proposed Synthesis of this compound

The following protocol is an adaptation of the published synthesis for 6-bromo-4H-1,3-benzodioxine and is expected to yield the 7-bromo isomer when starting with the appropriate precursor, 3-bromophenol.[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

3-Bromophenol

-

Paraformaldehyde

-

Acetic Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide

-

Toluene

-

Diisopropyl ether

-

Hexane

Procedure:

-

Combine 3.8 liters of acetic acid and 654 ml of concentrated sulfuric acid in a suitable reaction vessel, and cool to 0 °C.

-

To this solution, add 1 kg (5.78 moles) of 3-bromophenol and 870 g (28.9 moles) of paraformaldehyde.

-

Maintain the reaction mixture at 0 °C with stirring for approximately 120 hours.

-

After the reaction is complete, neutralize the mixture with a solution of 1350 g of sodium hydroxide dissolved in 13 liters of water.

-

Filter the resulting precipitate and dissolve it in 7 liters of toluene.

-

Dry the organic phase by azeotropic distillation.

-

Filter the hot solution to remove any formaldehyde polymers.

-

Evaporate the toluene under reduced pressure.

-

Distill the residue under reduced pressure to obtain the crude product.

-

Crystallize the product from a mixture of diisopropyl ether and hexane to yield pure this compound.

Chemical Reactivity and Stability

-

Stability: The compound is stable under normal conditions.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.

Safety and Handling

-

General Precautions: Use only in a chemical fume hood. Avoid breathing dust or vapor. Do not get in eyes, on skin, or on clothing. Keep the container tightly closed and store in a cool, dry, well-ventilated place.

-

Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and protective clothing.

-

Toxicology: The toxicological properties of this product have not been fully investigated. It is classified as an irritant and may be harmful by ingestion and inhalation. It may cause an allergic skin reaction and serious eye irritation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

References

7-Bromo-4H-1,3-benzodioxine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. The toxicological properties of 7-bromo-4H-1,3-benzodioxine have not been fully investigated.[1] All handling and experimental procedures should be conducted by trained personnel in a controlled laboratory setting.

Introduction

This compound is a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. As with any novel or sparsely studied chemical, a thorough understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not yet available, the available safety data sheet (SDS) indicates that it should be handled with caution.[1] It is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

GHS Hazard Statements:

Based on data for related compounds such as 6-bromo-4H-1,3-benzodioxin-2-one, the following hazards may be anticipated:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data for the parent compound, 4H-1,3-benzodioxin, for reference.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| CAS Number | 499770-95-5 | [1][3] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Parent Compound (4H-1,3-benzodioxin) Molecular Weight | 136.15 g/mol | [4] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the stability of the compound.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapor.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep container tightly closed when not in use.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification |

| Eye Protection | Safety goggles or a face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Chemical-resistant boots may be necessary for spill cleanup.[1] |

| Respiratory Protection | Use in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with generous quantities of running water and non-abrasive soap for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures to ensure safety and proper cleanup.

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

-

Containment and Cleaning: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol/polymer foam.[1]

-

Specific Hazards: Emits toxic fumes, including hydrogen bromide and carbon oxides, under fire conditions.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocol: Representative Synthesis of a Bromo-4H-1,3-benzodioxine Derivative

Reaction Scheme:

4-Bromophenol + Paraformaldehyde --(H₂SO₄, Acetic Acid)--> 6-Bromo-4H-1,3-benzodioxine

Materials:

-

4-Bromophenol (or 3-Bromophenol for the 7-bromo isomer)

-

Paraformaldehyde

-

Concentrated Sulfuric Acid

-

Acetic Acid

-

Sodium Hydroxide

-

Toluene

-

Diisopropyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine acetic acid and concentrated sulfuric acid. Cool the mixture to 0°C.

-

Addition of Reactants: Slowly add 4-bromophenol and paraformaldehyde to the cooled acid mixture while maintaining the temperature at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for an extended period (e.g., 120 hours).[5]

-

Neutralization: Carefully neutralize the reaction mixture with a solution of sodium hydroxide in water.

-

Workup: Filter the resulting precipitate and dissolve it in toluene.

-

Purification: Dry the organic phase by azeotropic distillation. Filter the hot solution to remove any polymeric byproducts.

-

Isolation: Evaporate the toluene under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

-

Crystallization: The product can be crystallized from a mixture of diisopropyl ether and hexane.[5]

Visualizations

Emergency Response Workflow

Caption: Workflow for first-aid response to exposure incidents.

Spill Cleanup Procedure

Caption: Step-by-step procedure for cleaning up a spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-bromo-4H-1,3-benzodioxine, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the acid-catalyzed reaction of 4-bromobenzene-1,2-diol with paraformaldehyde. This method is analogous to the well-established synthesis of similar benzodioxine structures and offers a reliable route to the target compound. Included are comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow.

Introduction

Benzodioxine derivatives are important heterocyclic scaffolds found in a variety of biologically active compounds and functional materials. The specific substitution pattern of these molecules is crucial for their intended application. This protocol details the synthesis of this compound from commercially available 4-bromobenzene-1,2-diol. The reaction proceeds via an acid-catalyzed acetalization, where paraformaldehyde serves as the methylene bridge donor to form the dioxine ring.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on analogous preparations.[1]

| Parameter | Value |

| Reactants | |

| 4-bromobenzene-1,2-diol | 1.0 eq |

| Paraformaldehyde | 5.0 eq |

| Acetic Acid | ~6.5 L / mol of catechol |

| Concentrated Sulfuric Acid | ~1.1 L / mol of catechol |

| Reaction Conditions | |

| Temperature | 0 °C |

| Reaction Time | 120 hours |

| Product Information | |

| Theoretical Yield | 75% |

| Boiling Point | 80-90 °C / 0.13 mbar |

| Melting Point | 43-47 °C |

| NMR Data (CDCl3) | |

| δ (ppm) | 4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), 7.31 (1H, dd) |

Experimental Protocol

Materials:

-

4-bromobenzene-1,2-diol

-

Paraformaldehyde

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide

-

Toluene

-

Diisopropyl ether

-

Hexane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with cooling capabilities

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromobenzene-1,2-diol (1.0 eq).

-

Addition of Reagents: Add glacial acetic acid (~6.5 L per mole of the catechol) and cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add concentrated sulfuric acid (~1.1 L per mole of the catechol) dropwise while maintaining the temperature at 0 °C.

-

Add paraformaldehyde (5.0 eq) portion-wise to the stirred reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 120 hours.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing a solution of sodium hydroxide in water. The amount of sodium hydroxide should be sufficient to neutralize the sulfuric and acetic acids.

-

Filter the resulting precipitate.

-

Dissolve the precipitate in toluene.

-

-

Purification:

-

Dry the organic phase by azeotropic distillation.

-

Filter the hot solution to remove any remaining formaldehyde polymers.

-

Evaporate the toluene under reduced pressure using a rotary evaporator.

-

Distill the residue under reduced pressure (target boiling point: 80-90 °C at 0.13 mbar).[1]

-

The product may crystallize upon standing. To induce crystallization, stir the distilled product in a mixture of diisopropyl ether and hexane.[1]

-

Filter the crystalline product and dry it under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain an NMR spectrum to confirm the structure. The expected shifts in CDCl3 are approximately δ 4.88 (2H, s), 5.24 (2H, s), 6.39 (1H, d), 7.13 (1H, m), and 7.31 (1H, dd).[1]

-

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care.

-

Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. Avoid inhalation of dust.

-

Toluene, diisopropyl ether, and hexane are flammable. Keep away from ignition sources.

References

Application Notes and Protocols: Synthesis of 6-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-bromo-4H-1,3-benzodioxine, a halogenated aromatic ether. The procedure is based on the acid-catalyzed condensation of 4-bromophenol with paraformaldehyde. Included are reagent specifications, a step-by-step experimental protocol, safety information, and key physical and spectroscopic data for the final product.

Overview and Principle

The synthesis of 6-bromo-4H-1,3-benzodioxine is achieved through an electrophilic aromatic substitution reaction followed by cyclization. In this procedure, 4-bromophenol reacts with paraformaldehyde in the presence of a strong acid catalyst (sulfuric acid) in an acetic acid solvent system. The reaction forms a cyclic formal, resulting in the desired benzodioxine structure. This method is a common approach for preparing 1,3-benzodioxane ring systems.

Note on Nomenclature: The provided protocol synthesizes 6-bromo-4H-1,3-benzodioxine starting from 4-bromophenol. The numbering of the benzodioxine ring places the bromine atom at the 6-position. While the initial request specified the 7-bromo isomer, this protocol is for the isomer whose synthesis has been explicitly detailed in the cited literature.

Reagents and Materials

Proper handling and use of personal protective equipment (PPE), including safety goggles, lab coats, and gloves, are mandatory for all steps. All operations involving corrosive or volatile chemicals should be performed in a certified chemical fume hood.

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Hazards |

| 4-Bromophenol | C₆H₅BrO | 173.01 | Harmful if swallowed, causes skin and serious eye irritation.[1][2] |

| Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O unit) | Flammable solid, harmful if swallowed or inhaled, causes skin/eye damage, may cause allergic reaction or cancer.[3][4][5][6] |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | Flammable liquid and vapor, causes severe skin burns and eye damage.[7][8][9][10] |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Causes severe skin burns and eye damage, highly corrosive.[11][12][13][14][15] |

| Toluene | C₇H₈ | 92.14 | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |

| Sodium Hydroxide | NaOH | 40.00 | Causes severe skin burns and eye damage. |

| Diisopropyl ether | C₆H₁₄O | 102.18 | Highly flammable liquid and vapor, may form explosive peroxides. |

| Hexane | C₆H₁₄ | 86.18 | Highly flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation. |

Experimental Protocol

This protocol is adapted from a procedure described in US Patent 4,814,343.

a) Reaction Setup:

-

To a suitable reaction vessel, add acetic acid (3.8 L) and carefully add concentrated sulfuric acid (654 mL) while cooling and stirring.

-

To this acidic mixture, add 4-bromophenol (1 kg, 5.78 moles).

-

Finally, add paraformaldehyde (870 g, 28.9 moles of CH₂O) to the mixture.

b) Reaction Execution:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Maintain the temperature at 0°C and stir the mixture continuously for 120 hours.

c) Work-up and Isolation:

-

Prepare a neutralization solution by dissolving sodium hydroxide (1350 g) in water (13 L). Caution: This process is highly exothermic.

-

Slowly and carefully add the reaction mixture to the sodium hydroxide solution with vigorous stirring to neutralize the acids. A precipitate will form.

-

Filter the precipitate from the neutralized mixture.

-

Dissolve the collected precipitate in toluene (7 L).

-

Dry the organic phase by azeotropic distillation to remove water.

-

Filter the hot toluene solution to remove any insoluble formaldehyde polymers.

-

Evaporate the toluene under reduced pressure to yield the crude product.

d) Purification:

-

Distill the crude residue under reduced pressure (B.P.: 80°-90° C at 0.13 mbar).

-

The distilled product can be further purified by crystallization. Stir the product in a mixture of diisopropyl ether and hexane to induce crystallization.

-

Collect the crystalline solid by filtration to obtain pure 6-bromo-4H-1,3-benzodioxine.

Results and Characterization

The following data summarizes the expected outcomes and product characteristics.

| Parameter | Value |

| Yield | 933 g (75% of theoretical) |

| Boiling Point | 80°-90° C / 0.13 mbar |

| Melting Point | 43°-47° C |

| Appearance | Crystalline solid |

| ¹H NMR (CDCl₃, δ) | 4.88 (2H, s, Ar-CH₂), 5.24 (2H, s, -OCH₂O-), 6.39 (1H, d, J=8.7 Hz, ArH), 7.13 (1H, m, ArH), 7.31 (1H, dd, J=8.7 and 2.4 Hz, ArH) |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6-bromo-4H-1,3-benzodioxine.

Caption: Workflow for the synthesis of 6-bromo-4H-1,3-benzodioxine.

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. nj.gov [nj.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. carlroth.com [carlroth.com]

- 7. ehs.com [ehs.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 11. ehs.com [ehs.com]

- 12. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. teck.com [teck.com]

- 14. nj.gov [nj.gov]

- 15. ICSC 0362 - SULFURIC ACID, concentrated (> 51% and < 100%) [chemicalsafety.ilo.org]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzodioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of benzodioxane derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols focus on modern palladium-catalyzed methods, which offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Introduction to Benzodioxane Derivatives and a Palladium-Catalyzed Approach

1,4-Benzodioxane is a heterocyclic chemical compound that serves as a core structural motif in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a broad range of pharmacological properties, including α-adrenergic blocking, antihypertensive, and antipsychotic activities. The precise stereochemistry of these derivatives is often crucial for their therapeutic efficacy, making enantioselective synthesis a key challenge.

Palladium catalysis has emerged as a powerful tool for the construction of carbon-heteroatom bonds, including the carbon-oxygen bonds necessary for the formation of the benzodioxane ring system. Palladium-catalyzed reactions often proceed under mild conditions, tolerate a wide range of functional groups, and can be rendered highly enantioselective through the use of chiral ligands. This allows for the efficient and stereocontrolled synthesis of complex benzodioxane derivatives.

This document details three distinct and powerful palladium-catalyzed methods for the synthesis of benzodioxane derivatives:

-

Enantioselective Alkene Aryloxyarylation: A highly enantioselective method for the synthesis of chiral 1,4-benzodioxanes containing quaternary stereocenters.

-

Asymmetric Intramolecular C-O Bond Formation: A desymmetrization strategy for the synthesis of enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes.

-

Domino-Wacker-Carbonylation Reaction: An efficient domino process for the enantioselective synthesis of functionalized benzodioxins.

Method 1: Enantioselective Palladium-Catalyzed Alkene Aryloxyarylation

This method, developed by Tang and coworkers, provides a highly efficient route to chiral 1,4-benzodioxanes featuring a quaternary stereocenter. The reaction proceeds via an enantioselective alkene aryloxyarylation, utilizing a specifically designed chiral monophosphorus ligand.

Signaling Pathway and Logical Relationship

The overall transformation can be depicted as a palladium-catalyzed intramolecular cyclization of an allylic catechol ether bearing an aryl halide. The chiral ligand on the palladium center controls the stereochemical outcome of the reaction.

Caption: General workflow for enantioselective alkene aryloxyarylation.

Quantitative Data

| Entry | Aryl Halide (R) | Alkene (R') | Ligand | Yield (%) | ee (%) |

| 1 | H | H | L5 | 95 | 96 |

| 2 | 4-Me | H | L5 | 92 | 95 |

| 3 | 4-OMe | H | L5 | 90 | 94 |

| 4 | 4-F | H | L5 | 96 | 96 |

| 5 | 4-Cl | H | L5 | 97 | 97 |

| 6 | 4-Br | H | L5 | 98 | 97 |

| 7 | 3-Me | H | L5 | 93 | 95 |

| 8 | H | Me | L5 | 91 | 95 |

Experimental Protocol

General Procedure for Enantioselective Alkene Aryloxyarylation:

-

To a dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%), the chiral ligand L5 (11.8 mg, 0.025 mmol, 12.5 mol%), and Cs₂CO₃ (195 mg, 0.6 mmol, 3.0 equiv).

-

Add the allylic catechol ether substrate (0.2 mmol, 1.0 equiv) and toluene (2.0 mL).

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 1,4-benzodioxane derivative.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Method 2: Palladium-Catalyzed Asymmetric Intramolecular C-O Bond Formation

This protocol, developed by Cai and coworkers, utilizes a desymmetrization strategy to synthesize highly enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxanes. The key to this transformation is a chiral spirodiphosphine monoxide ligand (SDP(O)) in a palladium-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols.[1]

Experimental Workflow

Caption: Workflow for asymmetric intramolecular C-O bond formation.

Quantitative Data

| Entry | Halide (X) | R¹ | R² | Yield (%)[1] | ee (%)[1] |

| 1 | Br | H | H | 92 | 95 |

| 2 | I | H | H | 95 | 96 |

| 3 | Br | 4-Me | H | 90 | 94 |

| 4 | Br | 4-OMe | H | 88 | 93 |

| 5 | Br | 4-Cl | H | 93 | 96 |

| 6 | Br | H | 5-Me | 91 | 95 |

| 7 | Br | H | 5-tBu | 85 | 92 |

| 8 | Br | H | 6-Me | 89 | 94 |

Experimental Protocol

General Procedure for Asymmetric Intramolecular C-O Bond Formation: [1]

-

In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), the chiral SDP(O) ligand (11.3 mg, 0.015 mmol, 7.5 mol%), and K₃PO₄ (85 mg, 0.4 mmol, 2.0 equiv) to a Schlenk tube.

-

Add a solution of the 2-(2-halophenoxy)propane-1,3-diol substrate (0.2 mmol, 1.0 equiv) in toluene (2.0 mL).

-

Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of silica gel.

-

Wash the silica gel pad with additional ethyl acetate (20 mL).

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Method 3: Palladium-Catalyzed Domino-Wacker-Carbonylation Reaction

This domino reaction provides an efficient pathway to enantiomerically enriched benzodioxin derivatives. The process involves an intramolecular Wacker oxidation, followed by a CO insertion and subsequent nucleophilic substitution.

Reaction Mechanism Overview

Caption: Proposed mechanism for the domino-Wacker-carbonylation.

Quantitative Data

| Entry | Substrate (R) | Alcohol (R'OH) | Yield (%)[2] | ee (%)[2] |

| 1 | H | MeOH | 67 | 95 |

| 2 | H | EtOH | 71 | 96 |

| 3 | H | n-PrOH | 65 | 95 |

| 4 | H | i-PrOH | 58 | 94 |

| 5 | 4-Me | MeOH | 75 | 97 |

| 6 | 4-OMe | MeOH | 78 | 98 |

| 7 | 4-Cl | MeOH | 62 | 93 |

| 8 | 4-Br | MeOH | 60 | 92 |

Experimental Protocol

General Procedure for the Domino-Wacker-Carbonylation Reaction: [2]

-

A mixture of palladium trifluoroacetate (7.1 mg, 0.0214 mmol), (S,S)-Bn-BOXAX ligand (48.5 mg, 0.0856 mmol), and p-benzoquinone (92.4 mg, 0.855 mmol) is placed in a flame-dried flask under an argon atmosphere.

-

The phenol substrate (0.214 mmol) and the respective alcohol (1.5 mL) in CH₂Cl₂ (1.5 mL) are added.

-

The flask is evacuated and backfilled with carbon monoxide (balloon pressure).

-

The reaction mixture is stirred at room temperature for the time indicated by TLC monitoring.

-

Upon completion, the reaction is quenched with 1N HCl (5 mL).

-

The aqueous phase is extracted with Et₂O (3 x 5 mL).

-

The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the desired benzodioxin derivative.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The palladium-catalyzed methods presented herein offer versatile and powerful strategies for the synthesis of a wide range of benzodioxane derivatives. These protocols provide access to enantiomerically enriched products that are valuable for applications in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data provided will enable researchers to effectively implement these synthetic routes in their own laboratories. Careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivities.

References

Application Notes and Protocols for 1,4-Benzodioxane Derivatives in Medicinal Chemistry

Preliminary Note to the User: A comprehensive search for the medicinal chemistry applications of 7-bromo-4H-1,3-benzodioxine did not yield any specific results in published scientific literature or patents. This suggests that this particular scaffold may not have been extensively explored or reported in the context of drug discovery and development.

However, to provide relevant and valuable information within your area of interest, the following application notes and protocols have been created for the closely related and medicinally significant scaffold, 1,4-benzodioxane . This scaffold is a versatile template in drug design and has been successfully utilized to develop compounds with a wide range of biological activities.[1][2]

Application Notes: 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, featured in numerous natural products and synthetic compounds with diverse pharmacological activities.[1] Its rigid bicyclic structure and the potential for stereoisomerism at the dioxane ring make it an attractive template for designing selective ligands for various biological targets. Key therapeutic areas where 1,4-benzodioxane derivatives have shown significant promise include oncology, inflammation, and neurology.

Anticancer Applications

1,4-Benzodioxane derivatives have been investigated as potent anticancer agents targeting various mechanisms of cancer progression.

-

Tubulin Polymerization Inhibition: Certain 1,4-benzodioxine derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells.

-

Enzyme Inhibition:

-

Methionine Aminopeptidase 2 (MetAP2) Inhibition: Triazole derivatives incorporating the 1,4-benzodioxan fragment have been shown to inhibit MetAP2, an enzyme crucial for angiogenesis and tumor growth.[3]

-

mTOR Kinase Inhibition: Hydrazone derivatives of 1,4-benzodioxane have demonstrated inhibitory activity against mTOR kinase, a key regulator of cell growth and proliferation, showing particular efficacy in melanoma cell lines.[4]

-

Heat Shock Protein 90 (Hsp90) Inhibition: Arylpyrazolyl substituted 1,4-benzodioxanes have been identified as inhibitors of Hsp90, a molecular chaperone essential for the stability and function of many oncoproteins.[5]

-

Focal Adhesion Kinase (FAK) Inhibition: 1,3,4-Thiadiazole derivatives containing a 1,4-benzodioxane moiety have been studied as inhibitors of FAK, an enzyme involved in cell proliferation and motility.[5]

-

-

Receptor Antagonism: The anticancer activity of some 1,4-dioxane derivatives (closely related to benzodioxanes) in prostate cancer cells has been linked to their antagonist activity at the α1d-adrenoreceptor.[6][7]

Quantitative Data for Anticancer Activity of 1,4-Benzodioxane Derivatives:

| Compound Class | Target | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 1,2,4-Triazole-benzodioxan | MetAP2 | HEPG2 | 0.81 µM (Cell), 0.93 µM (Enzyme) | [3] |

| 1,4-Benzodioxane-hydrazone | mTOR Kinase | MDA-MB-435 (Melanoma) | 0.20 µM | [4] |

| 1,4-Benzodioxane-hydrazone | mTOR Kinase | M14 (Melanoma) | 0.46 µM | [4] |

| 1,4-Benzodioxane-hydrazone | mTOR Kinase | SK-MEL-2 (Melanoma) | 0.57 µM | [4] |

| 1,4-Benzodioxane-hydrazone | mTOR Kinase | UACC-62 (Melanoma) | 0.27 µM | [4] |

| Arylpyrazolyl-benzodioxane | Hsp90 | HCT116 (Colon) | 4.1 µM | [5] |

| 1,3,4-Oxadiazolyl-benzodioxane | Telomerase | - | 1.27 µM | [5] |

Anti-inflammatory Applications

The 1,4-benzodioxane scaffold has been incorporated into molecules designed to combat inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

COX Inhibition: Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Some benzodioxane-based carboxylic acids have also been shown to inhibit both COX-1 and COX-2.[5]

Quantitative Data for Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives:

| Compound Class | Target | In Vivo Model | Activity | Reference |

| Phenylpiperazine-benzodioxan | COX-2 | Carrageenan-induced paw edema | More potent than diclofenac | [5] |

| Benzodioxane-based carboxylic acids | COX-1/COX-2 | Carrageenan-induced paw edema | Higher activity than ibuprofen | [5] |

Neurological Applications

Derivatives of 1,4-benzodioxane have been extensively studied for their effects on the central nervous system, particularly as ligands for adrenergic and serotonergic receptors.

-

α-Adrenoreceptor Antagonism: A significant number of 1,4-benzodioxan derivatives have been developed as potent and selective antagonists for α1-adrenoceptor subtypes.[9] This has led to the development of antihypertensive drugs.

-

5-HT1A Receptor Agonism: The 1,4-dioxane scaffold, a close analog of 1,4-benzodioxane, has been used to develop potent full agonists of the 5-HT1A receptor, which are of interest as potential antidepressant and neuroprotective agents.[10][11]

Quantitative Data for Neurological Activity of 1,4-Benzodioxane and Related Derivatives:

| Compound Class | Target | Activity (Ki/pA2) | Therapeutic Potential | Reference |

| 1,4-Benzodioxan-arylpiperazine | α1-Adrenoceptors | Varies with substitution | Antihypertensive | [9] |

| 1,4-Dioxane derivatives | 5-HT1A Receptor | High affinity agonism | Antidepressant, Neuroprotective | [10][11] |

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives Containing 1,4-Benzodioxan (Anticancer)

This protocol describes a general method for the synthesis of 1,2,4-triazole derivatives of 1,4-benzodioxan evaluated as MetAP2 inhibitors.[3]

Step 1: Synthesis of Ethyl 2-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-2-oxoacetate

-

To a solution of 6-acetyl-2,3-dihydrobenzo[b][4][5]dioxane in a suitable solvent, add diethyl oxalate and a base (e.g., sodium ethoxide).

-

Stir the reaction mixture at room temperature for a specified time.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazole

-

Reflux a mixture of the product from Step 1 and thiosemicarbazide in a suitable solvent (e.g., ethanol).

-

Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of N-substituted-2-((3-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)-1H-1,2,4-triazol-1-yl)methyl)aniline

-

To a solution of the triazole from Step 2 in a suitable solvent (e.g., DMF), add potassium carbonate and a substituted 2-chloro-N-phenylacetamide.

-

Stir the reaction mixture at an elevated temperature for a specified time.

-

Pour the reaction mixture into ice water and collect the precipitate.

-

Recrystallize the product from a suitable solvent.

In Vitro Anti-inflammatory Assay: COX Inhibition

This protocol outlines a general procedure for evaluating the in vitro COX-1 and COX-2 inhibitory activity of synthesized 1,4-benzodioxane derivatives.[8]

-

Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound at various concentrations in a buffer solution for a specified time at a controlled temperature.

-

Initiate the cyclooxygenase reaction by adding arachidonic acid.

-

Incubate for a specific period.

-

Stop the reaction by adding a solution of HCl.

-

Measure the concentration of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes a standard in vivo model to assess the anti-inflammatory activity of 1,4-benzodioxane derivatives.[12][13]

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or vehicle orally to different groups of animals.

-

After a specified time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

-

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

Signaling Pathway: mTOR Inhibition in Cancer

Caption: mTOR signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.

Experimental Workflow: Synthesis and Evaluation of Anticancer 1,4-Benzodioxane Derivatives

Caption: Workflow for the synthesis and evaluation of anticancer 1,4-benzodioxane derivatives.

Logical Relationship: Development of Selective COX-2 Inhibitors

Caption: Rationale for developing 1,4-benzodioxane derivatives as selective COX-2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with 7-bromo-4H-1,3-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The 1,3-benzodioxine scaffold is a key structural motif present in numerous biologically active compounds. The ability to functionalize this core structure, for instance through the introduction of aryl or heteroaryl substituents at the 7-position, is of significant interest in medicinal chemistry and drug discovery for the generation of novel molecular entities with potential therapeutic applications.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 7-bromo-4H-1,3-benzodioxine with various arylboronic acids. The protocols and data presented are based on established methodologies for similar Suzuki-Miyaura cross-coupling reactions and serve as a comprehensive guide for researchers in this field.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that typically involves three main steps:

-

Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

-